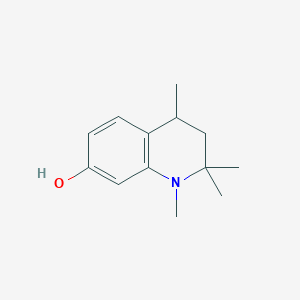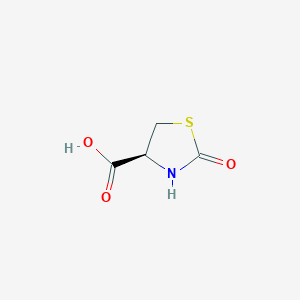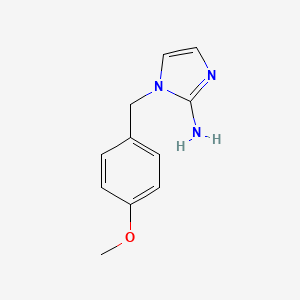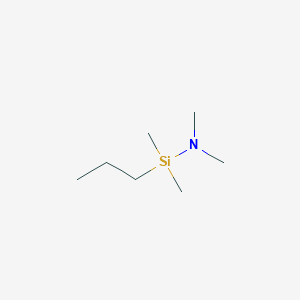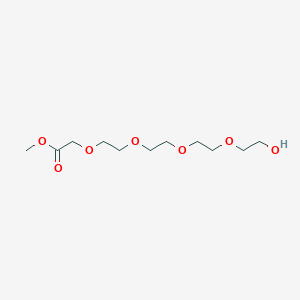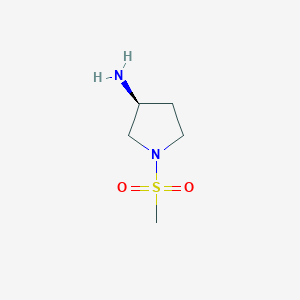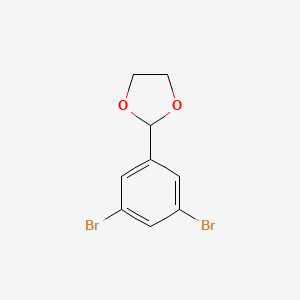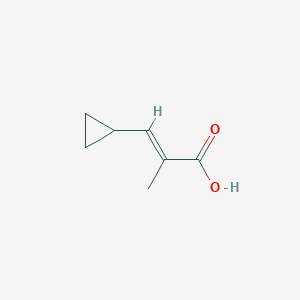
Dox-Ph-PEG1-Cl
Descripción general
Descripción
PROTACs are a novel class of therapeutic agents that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound plays a crucial role in connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the degradation process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dox-Ph-PEG1-Cl involves the reaction of 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane with polyethylene glycol under controlled conditions . The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane or tetrahydrofuran . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors . The reaction conditions are optimized to maximize yield and purity, and the product is purified using column chromatography or recrystallization . The final product is then dried under vacuum and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: Dox-Ph-PEG1-Cl primarily undergoes substitution reactions due to the presence of the chloro group . It can react with nucleophiles such as amines, thiols, and alcohols to form various derivatives . Additionally, it can participate in coupling reactions to form more complex molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases such as triethylamine or sodium hydride, and solvents like dichloromethane or dimethylformamide . The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound include various PEGylated derivatives and conjugates used in drug delivery and other biomedical applications .
Aplicaciones Científicas De Investigación
Dox-Ph-PEG1-Cl has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins . In biology, it is used in the study of protein-protein interactions and the development of targeted therapies . In medicine, it is used in drug delivery systems to improve the solubility and stability of therapeutic agents . In industry, it is used in the development of new materials and nanotechnology applications .
Mecanismo De Acción
The mechanism of action of Dox-Ph-PEG1-Cl involves its role as a linker in PROTACs . PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins . The linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein . This process allows for the selective removal of disease-causing proteins, offering a novel approach to therapeutic intervention .
Comparación Con Compuestos Similares
Dox-Ph-PEG1-Cl is unique in its structure and function compared to other PEG-based linkers . Similar compounds include other PROTAC linkers such as Dox-Ph-PEG2-Cl and Dox-Ph-PEG3-Cl, which differ in the length of the PEG chain . These variations can affect the solubility, stability, and efficacy of the resulting PROTACs . This compound is particularly valued for its balance of stability and flexibility, making it a versatile tool in the development of targeted therapies .
Propiedades
IUPAC Name |
2-[4-(2-chloroethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-5-6-13-10-3-1-9(2-4-10)11-14-7-8-15-11/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZOSXKGJXGPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


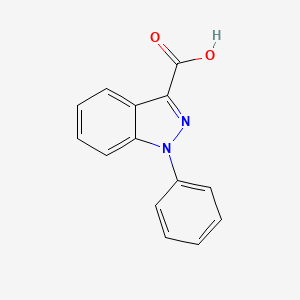
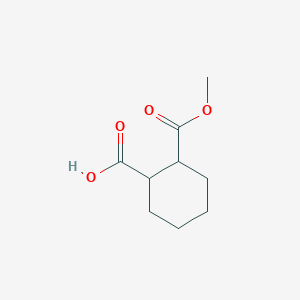
![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)
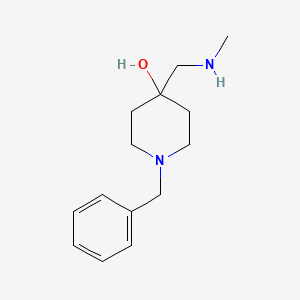
![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)
